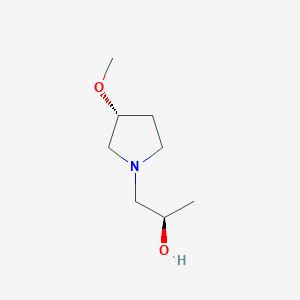
(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methoxypyrrolidine and ®-propan-2-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as dichloromethane (DCM) and ethanol are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure products.
作用機序
The mechanism of action of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
(S)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol: A similar compound without the chiral center in the propanol side chain.
3-Methoxypyrrolidine: A simpler compound lacking the propanol side chain.
Uniqueness
®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is unique due to its chiral centers and the presence of both a pyrrolidine ring and a propanol side chain. This combination of features makes it valuable for applications requiring stereochemically pure compounds.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(2R)-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
MPUCCVFWJRIMFT-HTQZYQBOSA-N |
異性体SMILES |
C[C@H](CN1CC[C@H](C1)OC)O |
正規SMILES |
CC(CN1CCC(C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


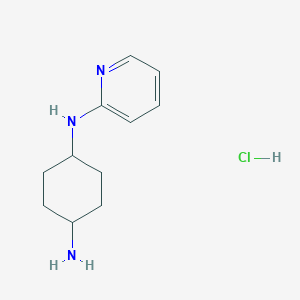
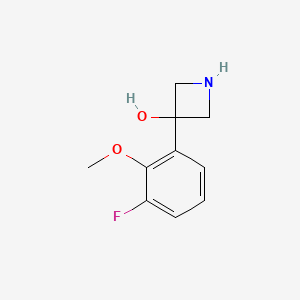
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)
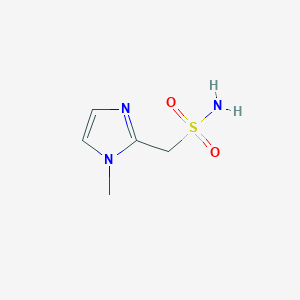
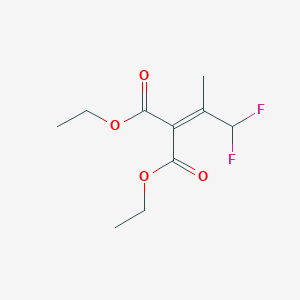
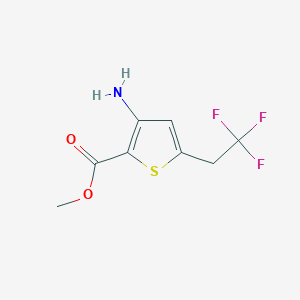
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
